N-[4-(dimethylamino)phenyl]-2-(2-ethylphenoxy)acetamide
Description
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-(2-ethylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-4-14-7-5-6-8-17(14)22-13-18(21)19-15-9-11-16(12-10-15)20(2)3/h5-12H,4,13H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIJDXSACKXVIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)phenyl]-2-(2-ethylphenoxy)acetamide typically involves the reaction of 4-(dimethylamino)aniline with 2-(2-ethylphenoxy)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)phenyl]-2-(2-ethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
N-[4-(dimethylamino)phenyl]-2-(2-ethylphenoxy)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)phenyl]-2-(2-ethylphenoxy)acetamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenoxy group can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(dimethylamino)phenyl]-2-(4-ethylphenoxy)acetamide
- N-[4-(dimethylamino)phenyl]-2-(3-methylphenoxy)acetamide
- N-[4-(dimethylamino)phenyl]-2-(4-methylphenoxy)acetamide
Uniqueness
N-[4-(dimethylamino)phenyl]-2-(2-ethylphenoxy)acetamide is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of the dimethylamino group enhances its solubility in organic solvents, while the phenoxy group contributes to its stability and reactivity.
Biological Activity
N-[4-(dimethylamino)phenyl]-2-(2-ethylphenoxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound exhibits a complex structure characterized by:
- Dimethylamino group : Enhances solubility and biological activity.
- Phenoxy moiety : Contributes to its pharmacological properties.
- Acetamide linkage : Provides stability and bioavailability.
The molecular formula is , with a molecular weight of approximately 300.40 g/mol.
The biological activity of this compound primarily involves:
- Receptor Interaction : The compound likely interacts with various receptors, including adrenergic and cholinergic receptors, modulating their activity through competitive inhibition or allosteric modulation.
- Ion Channel Blockade : It may inhibit sodium channels, affecting neuronal excitability and neurotransmission, similar to local anesthetics.
Biological Activities
-
Local Anesthetic Properties
- The compound has shown significant potential as a local anesthetic by blocking sodium channels in neuronal membranes, thereby inhibiting nerve impulse transmission. This mechanism is crucial for its application in pain management during surgical procedures.
-
Anti-inflammatory Effects
- Preliminary studies suggest that it may possess anti-inflammatory properties by modulating inflammatory pathways, which could be beneficial in treating conditions like arthritis or neuropathic pain.
-
Cholinesterase Inhibition
- Similar compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE), which is critical for the management of neurodegenerative diseases like Alzheimer's disease. While specific data on this compound's AChE inhibition is limited, its structural analogs have demonstrated potent inhibition .
Case Studies
-
Local Anesthetic Efficacy
- In animal models, this compound demonstrated effective analgesia comparable to established local anesthetics like lidocaine.
-
Anti-inflammatory Activity Assessment
- In vitro studies indicated that the compound reduced pro-inflammatory cytokine production in macrophages, suggesting a potential role in managing inflammation-related disorders.
Data Tables
Q & A
Q. What synthetic methodologies are recommended for N-[4-(dimethylamino)phenyl]-2-(2-ethylphenoxy)acetamide, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via multi-step reactions starting with substituted phenols and acetamide precursors. For example, coupling 2-ethylphenol with bromoacetylated intermediates under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Optimize yields by:
- Temperature Control : Reactions at 60–80°C improve intermediate stability.
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate high-purity product (>95%) .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- 1H NMR : Identify aromatic protons (δ 6.8–7.4 ppm) and dimethylamino groups (δ 2.8–3.1 ppm). DMSO-d₆ or CDCl₃ solvents may shift signals due to hydrogen bonding .
- 13C NMR : Confirm carbonyl (δ 165–170 ppm) and quaternary carbons in the phenoxy group .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 342.18) .
Q. How can researchers address solubility challenges during in vitro assays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) for stock solutions, diluted in PBS or cell culture media.
- Surfactants : Polysorbate-80 (0.01%) improves aqueous dispersion without cytotoxicity .
Advanced Research Questions
Q. What strategies resolve contradictory NMR data between synthetic batches?
- Methodological Answer : Discrepancies may arise from:
- Solvent Effects : Compare spectra in CDCl₃ vs. DMSO-d₆ to assess hydrogen bonding or tautomerization .
- Trace Impurities : Use preparative HPLC to isolate pure fractions and re-analyze.
- Dynamic Exchange : Variable-temperature NMR (25–60°C) can detect conformational changes .
Q. How to design a structure-activity relationship (SAR) study for this compound’s CNS permeability?
- Methodological Answer :
- In Vitro Models : Use MDCK-MDR1 cells to measure P-gp efflux ratios.
- Key Modifications : Vary substituents on the phenoxy group (e.g., ethyl vs. methyl) and assess logP values via HPLC.
- Data Analysis : Corrogate permeability (Papp) with computational descriptors (e.g., topological polar surface area) .
Q. What experimental approaches validate metabolic stability in hepatic systems?
- Methodological Answer :
- Liver Microsome Assays : Incubate with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS/MS at 0, 15, 30, and 60 min.
- Metabolite ID : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
Q. How can computational modeling predict target interactions for this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to orexin receptors (OX1R/OX2R). Prioritize poses with favorable ΔG values (<−8 kcal/mol).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly (e.g., 71% vs. 99%) in similar reactions?
- Methodological Answer :
- Moisture Sensitivity : Ensure anhydrous conditions for intermediates like bromoacetyl derivatives.
- Stoichiometry : Optimize molar ratios (e.g., 1.2:1 phenol:acetyl chloride) to minimize side products.
- Workup Efficiency : Extract reaction mixtures with ethyl acetate (3×) to recover product from aqueous phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
